4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidine
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Overview
Description
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidine is a complex heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyridazine intermediates, followed by their coupling with the pyrimidine core. Common reagents include hydrazine derivatives, aldehydes, and various catalysts to facilitate the formation of the heterocyclic rings.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis routes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyridazine rings.
Reduction: Reduction reactions can occur, especially at the nitrogen atoms in the heterocyclic rings.
Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, which can modify its functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its heterocyclic rings are known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its structure suggests it could act as an inhibitor or modulator of specific enzymes or receptors, offering possibilities for treating diseases.
Industry
In industry, the compound’s unique properties make it useful in material science. It can be incorporated into polymers or used as a precursor for advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound’s heterocyclic rings can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various cellular pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- 1,3,5-trisubstituted-4,5-dihydro-1H-pyrazole
- Dipyridamole
Uniqueness
Compared to similar compounds, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidine stands out due to its combination of three different heterocyclic rings. This unique structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in scientific research and industry.
Properties
Molecular Formula |
C18H22N8 |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
3-[4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-6-methylpyridazine |
InChI |
InChI=1S/C18H22N8/c1-13-4-5-16(22-21-13)24-6-8-25(9-7-24)17-11-18(20-12-19-17)26-15(3)10-14(2)23-26/h4-5,10-12H,6-9H2,1-3H3 |
InChI Key |
BSQFZHACIBBCTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)C3=NC=NC(=C3)N4C(=CC(=N4)C)C |
Origin of Product |
United States |
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